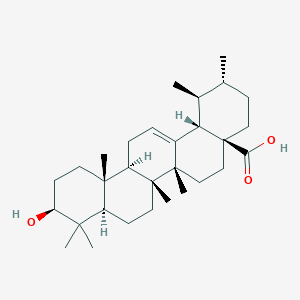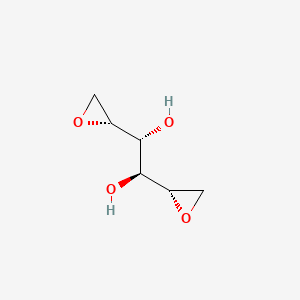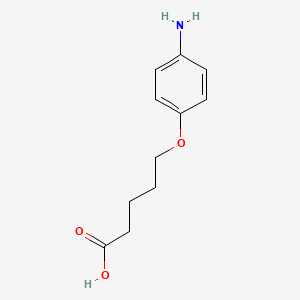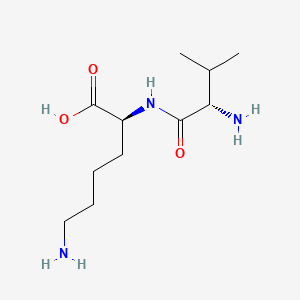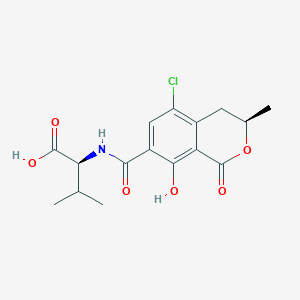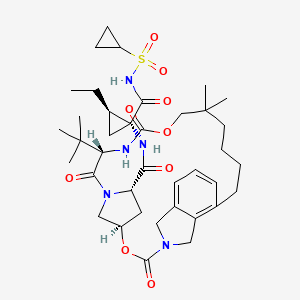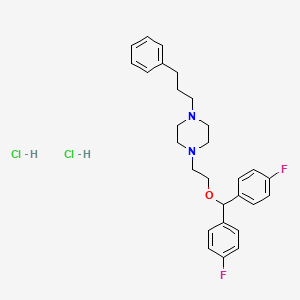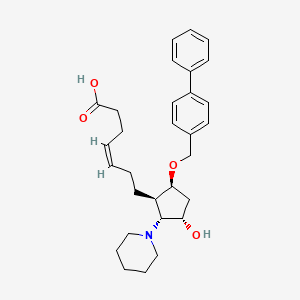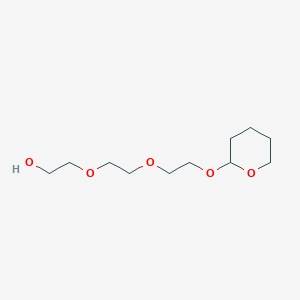
Thp-peg4
概要
説明
THP-PEG4 is a polyethylene glycol (PEG) linker . It has a chemical formula of C11H22O5 and a molecular weight of 234.29 . It is often used in the synthesis of PROTAC linkers .
Synthesis Analysis
The synthesis of THP-PEG4 involves the encapsulation of THP-1 cells in a PEG hydrogel via thiol-ene photocrosslinking . This process can use either a non-degradable or proteolytically degradable peptide crosslinker .
Molecular Structure Analysis
The molecular structure of THP-PEG4 is represented by the chemical formula C11H22O5 . The InChI representation is InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCOC(C1)OCCOCCOCCO .
Chemical Reactions Analysis
The reactions involving THP-PEG4 have been monitored using 1H-NMR spectroscopy . The reactions proceed in a step-wise manner, first producing monothiols .
Physical And Chemical Properties Analysis
THP-PEG4 has a molecular weight of 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 234.14672380 g/mol .
科学的研究の応用
PEGylation of Proteins
Thp-peg4 is a type of Polyethylene Glycol (PEG) which is used in the process of PEGylation . PEGylation is a process that involves the covalent attachment of PEG to proteins and other biomolecules. This increases their solubility, decreases aggregation, and does not interfere with cellular functions or target immunogenicities .
Protein and Surface Modification
Thp-peg4 is used as a reagent for protein and surface modification . It provides the building blocks required to covalently attach or modify surfaces, proteins, and other molecules with PEG-containing derivatives .
Biotinylation Reagent
Thp-peg4 is used in the form of Hydrazide-PEG4-Biotin, an aldehyde-reactive biotinylation reagent . This reagent contains a 4-unit polyethylene glycol (PEG) spacer arm for increased hydrophilicity .
PROTAC Linker
Thp-peg4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Target Protein Degradation
Thp-peg4, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This has significant implications in the field of drug discovery and disease treatment.
Increased Hydrophilicity
Thp-peg4, due to its PEG nature, is hydrophilic (aqueous-soluble). When attached to proteins and other biomolecules, it increases their solubility .
Safety and Hazards
将来の方向性
THP-PEG4 has been used in research involving the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . The evidence collected indicated that the proteolytically degradable PEG hydrogel matrix promoted DC differentiation and maturation . This suggests that PEG hydrogel-based DC culture might be a useful tool for potential DC-based immunotherapies .
作用機序
Target of Action
THP-PEG4 is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of THP-PEG4 involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex . This interaction prompts the ubiquitin-proteasome system to degrade the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of THP-PEG4 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using THP-PEG4 as a linker in PROTACs, specific proteins can be targeted for degradation, potentially altering various biochemical pathways depending on the target protein .
Pharmacokinetics
The use of peg linkers like thp-peg4 in drug delivery systems is known to improve the water solubility of compounds, which could potentially enhance their bioavailability .
Result of Action
The primary result of THP-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein being targeted. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease symptoms .
Action Environment
The action of THP-PEG4, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence the stability and efficacy of PROTACs . Additionally, the hydrophilic PEG chain of THP-PEG4 can increase the water solubility of the compound in aqueous environments , which might influence its action and stability.
特性
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUREHZQPDYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547040 | |
| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg4 | |
CAS RN |
60221-37-6 | |
| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



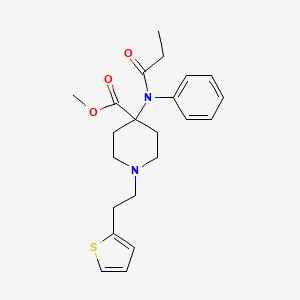
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
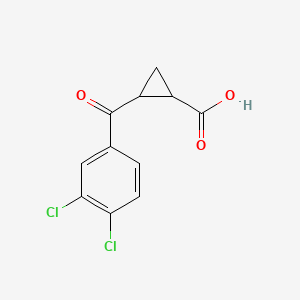
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
